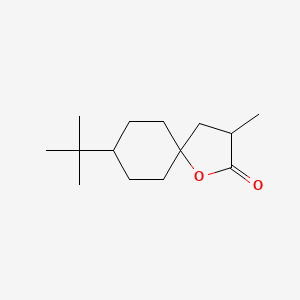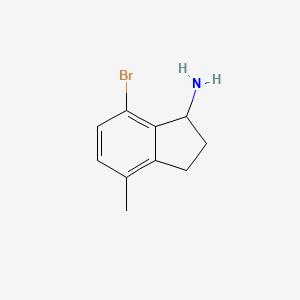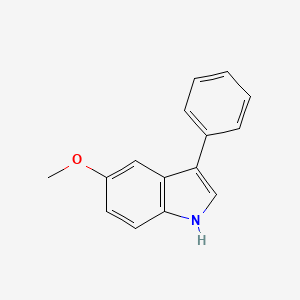
2-(1-Ethyl-4,5-dihydro-1H-imidazol-2-yl)quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Ethyl-4,5-dihydro-1H-imidazol-2-yl)quinoxaline is a heterocyclic compound that features both imidazole and quinoxaline moieties. These structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethyl-4,5-dihydro-1H-imidazol-2-yl)quinoxaline typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzylamine with ethyl glyoxalate under acidic conditions to form the quinoxaline ring. Subsequent reaction with ethylamine and formaldehyde under basic conditions can yield the imidazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(1-Ethyl-4,5-dihydro-1H-imidazol-2-yl)quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of quinoxaline-2,3-dione.
Reduction: Formation of this compound.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
2-(1-Ethyl-4,5-dihydro-1H-imidazol-2-yl)quinoxaline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include inhibition of DNA synthesis or disruption of cellular respiration .
Comparison with Similar Compounds
Similar Compounds
- 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol
- 1H-Imidazole, 4,5-dihydro-2-methyl-
- 1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-
Uniqueness
2-(1-Ethyl-4,5-dihydro-1H-imidazol-2-yl)quinoxaline is unique due to its combined imidazole and quinoxaline structures, which confer distinct chemical reactivity and biological activity. This dual functionality is not commonly found in similar compounds, making it a valuable subject for further research .
Properties
Molecular Formula |
C13H14N4 |
|---|---|
Molecular Weight |
226.28 g/mol |
IUPAC Name |
2-(1-ethyl-4,5-dihydroimidazol-2-yl)quinoxaline |
InChI |
InChI=1S/C13H14N4/c1-2-17-8-7-14-13(17)12-9-15-10-5-3-4-6-11(10)16-12/h3-6,9H,2,7-8H2,1H3 |
InChI Key |
DIPZZRMZXLDHRC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN=C1C2=NC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Cyclopenta[b]pyrano[3,2-f]quinoline](/img/structure/B11883382.png)



![6-(4-Aminophenyl)pyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B11883404.png)







